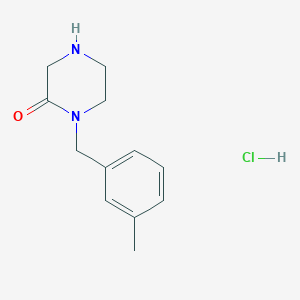

1-(3-Methylbenzyl)-2-piperazinone hydrochloride

説明

Historical context and development

The development of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride emerges from the broader historical trajectory of piperazine chemistry, which began with fundamental discoveries in the mid-twentieth century. Piperazine compounds trace their origins to the 1940s when researchers at Burroughs Wellcome & Company first synthesized benzylpiperazine in 1944, establishing the foundation for subsequent piperazine derivative development. The naming convention for piperazines reflects their chemical similarity to piperidine, with the compound originally named due to its structural relationship to piperine found in black pepper plants, though piperazines themselves are not naturally derived from plants in the Piper genus. The progression from simple piperazine structures to more complex derivatives like 1-(3-Methylbenzyl)-2-piperazinone hydrochloride represents decades of systematic chemical modification aimed at enhancing biological activity and therapeutic potential.

The specific development of piperazinone derivatives marked a significant advancement in heterocyclic chemistry, as researchers recognized that incorporating carbonyl groups into the piperazine ring system could dramatically alter pharmacological properties. Early investigations into piperazine compounds focused primarily on antihelminthic applications, with clinical trials appearing in the British Medical Journal during the 1950s. However, the discovery that many piperazine derivatives exhibited amphetamine-like effects led to expanded research into their potential as therapeutic agents, ultimately resulting in the synthesis of specialized compounds like 1-(3-Methylbenzyl)-2-piperazinone hydrochloride that combine structural elements from multiple chemical families.

Position within piperazine scaffold chemistry

1-(3-Methylbenzyl)-2-piperazinone hydrochloride occupies a unique position within the extensive family of piperazine-based compounds, representing a convergence of several important structural motifs. The fundamental piperazine scaffold, characterized by its six-membered ring containing two nitrogen atoms in a 1,4-relationship, provides the core structure that has been recognized as one of the most biologically active heterocyclic frameworks. This compound specifically belongs to the piperazinone subfamily, where the incorporation of a carbonyl group at the 2-position significantly modifies the electronic properties and potential biological activities compared to simple piperazine derivatives.

The methylbenzyl substitution pattern further distinguishes this compound within the broader category of benzylpiperazine derivatives. While compounds like benzylpiperazine itself have been extensively studied, the specific 3-methylbenzyl modification introduces steric and electronic effects that can dramatically influence molecular interactions. The positioning of the methyl group at the meta position of the benzyl ring creates a unique substitution pattern that differentiates it from other methylbenzylpiperazine isomers and contributes to its distinctive chemical profile.

| Structural Classification | Feature | Significance |

|---|---|---|

| Core Scaffold | Piperazine ring | Fundamental heterocyclic framework |

| Functional Group | 2-Oxo substitution | Carbonyl incorporation for enhanced activity |

| Aromatic Substitution | 3-Methylbenzyl group | Meta-substitution pattern for selectivity |

| Salt Formation | Hydrochloride | Enhanced stability and solubility |

Significance in medicinal chemistry research

The significance of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride in medicinal chemistry research stems from the well-established biological activity profile of piperazine-containing compounds and the specific structural modifications present in this molecule. Piperazine scaffolds have demonstrated remarkable versatility as pharmacophores, with documented activities spanning antimicrobial, antidepressant, anticonvulsant, antipsychotic, and numerous other therapeutic areas. The incorporation of the piperazinone motif specifically has been associated with enhanced biological activity profiles, as the carbonyl group can participate in additional hydrogen bonding interactions and modify the overall conformational preferences of the molecule.

Research into piperazine derivatives has revealed their utility as synthetic intermediates for complex pharmaceutical compounds, with examples including their use in the synthesis of tetracyclic antidepressants like Mirtazapine. The specific structural features of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride position it as a potential intermediate or lead compound for further medicinal chemistry optimization. The 3-methylbenzyl substitution provides opportunities for structure-activity relationship studies, as modifications to this aromatic system can be systematically explored to enhance selectivity and potency for specific biological targets.

Recent synthetic methodologies have demonstrated efficient routes to structurally related 3-substituted piperazine derivatives, highlighting the continued research interest in this chemical space. The development of concise synthetic methods for constructing 3-substituted piperazines has facilitated access to diverse compound libraries for biological screening, with compounds showing promise in anticancer applications and other therapeutic areas. These advances underscore the ongoing relevance of piperazinone derivatives like 1-(3-Methylbenzyl)-2-piperazinone hydrochloride in contemporary drug discovery efforts.

Structural uniqueness and chemical classification

The structural uniqueness of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride derives from the specific combination of functional groups and substitution patterns that create a distinctive molecular architecture. The compound features a piperazinone core where the carbonyl group at the 2-position introduces significant electronic effects compared to the parent piperazine structure. This carbonyl functionality not only alters the basicity of the adjacent nitrogen atoms but also provides additional sites for intermolecular interactions, potentially enhancing binding affinity to biological targets.

The 3-methylbenzyl substituent contributes to the compound's uniqueness through its specific regiochemistry and steric properties. Unlike para or ortho-substituted methylbenzyl derivatives, the meta positioning creates an asymmetric substitution pattern that can influence molecular recognition and binding selectivity. The methyl group at the 3-position of the benzyl ring introduces moderate steric bulk while maintaining favorable lipophilic properties, creating a balanced profile for potential biological activity.

The hydrochloride salt formation represents another aspect of the compound's chemical classification, as salt formation with hydrochloric acid enhances water solubility and chemical stability compared to the free base form. This salt formation is particularly important for pharmaceutical applications, as it facilitates formulation development and ensures consistent physical properties. The compound's classification within multiple chemical categories - including heterocyclic compounds, nitrogen-containing aromatics, and pharmaceutical intermediates - reflects its potential utility across diverse research applications.

特性

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15;/h2-4,7,13H,5-6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBDEIGNKGFERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-07-7 | |

| Record name | 2-Piperazinone, 1-[(3-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Typical Reaction Scheme

- Starting materials: Piperazine or 2-piperazinone and 3-methylbenzyl bromide.

- Reaction conditions: Equimolar amounts mixed in an appropriate solvent (e.g., dichloromethane, DMF), with a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.

- Temperature: Generally room temperature to mild heating to optimize yield and minimize side reactions.

- Purification: Column chromatography or recrystallization to isolate the pure hydrochloride salt.

This method is supported by synthesis protocols reported in chemical supplier data and literature describing piperazine derivatives synthesis.

Detailed Preparation Methods

Alkylation of Piperazine Derivatives

- Reagents: Piperazine or 2-piperazinone, 3-methylbenzyl bromide.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both reactants and promote nucleophilic substitution.

- Base: Potassium carbonate (K₂CO₃) is commonly used to neutralize the hydrobromic acid formed and drive the reaction forward.

- Reaction time: Typically 6–16 hours, depending on temperature and scale.

- Temperature: Room temperature to reflux conditions, with room temperature favored to reduce byproducts.

Cyclization to Piperazinone

- If starting from piperazine, oxidation or cyclization to form the piperazinone ring can be achieved by controlled reaction with suitable reagents under inert atmosphere and reflux conditions.

- Literature reports using Pd-catalyzed cascade reactions or reductive amination techniques to form piperazinone rings in related compounds.

Salt Formation

- After isolation of the free base, the hydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ethyl acetate).

- Crystallization at low temperature (0–10 °C) yields the hydrochloride salt with high purity and good yield.

Optimization of Reaction Parameters

| Parameter | Typical Range/Condition | Impact on Yield and Purity |

|---|---|---|

| Solvent | DMF, DCM, or isopropanol | Polar aprotic solvents improve nucleophilicity and yield |

| Base | K₂CO₃ (2–2.5 equivalents) | Neutralizes acid byproducts, enhances alkylation efficiency |

| Temperature | 20–80 °C (room temp preferred) | Higher temps increase rate but may cause side reactions |

| Reaction Time | 6–16 hours | Sufficient for complete conversion, longer times may cause degradation |

| Molar Ratios | 1:1 to 1:1.2 (piperazine:benzyl bromide) | Slight excess of alkylating agent ensures full substitution |

These parameters are derived from analogous piperazine alkylation reactions and optimized for yield and purity.

Representative Experimental Procedure

- Step 1: Dissolve piperazine (1 equiv) and potassium carbonate (2 equiv) in dry DMF under nitrogen atmosphere.

- Step 2: Add 3-methylbenzyl bromide (1.1 equiv) dropwise at room temperature.

- Step 3: Stir the reaction mixture for 8 hours at room temperature, monitoring by TLC.

- Step 4: Upon completion, quench with water and extract with ethyl acetate.

- Step 5: Dry organic layer over anhydrous sodium sulfate, concentrate under reduced pressure.

- Step 6: Purify crude product by column chromatography (silica gel, ethyl acetate:hexane gradient).

- Step 7: Dissolve purified free base in isopropanol, add HCl gas or concentrated HCl solution to form hydrochloride salt.

- Step 8: Cool to 0 °C to crystallize the hydrochloride salt, filter, wash, and dry under vacuum.

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Alkylation | Piperazine + 3-methylbenzyl bromide, K₂CO₃, DMF, rt, 6–8 h | Efficient N-substitution to form 1-(3-methylbenzyl)piperazine |

| Cyclization (if needed) | Oxidation or Pd-catalyzed cascade reaction, reflux, inert atmosphere | Formation of piperazinone ring |

| Purification | Column chromatography (silica gel) | Removal of side products, isolation of pure compound |

| Salt formation | Treatment with HCl in isopropanol, cooling | Crystallization of hydrochloride salt |

| Yield | 70–85% | High yield with optimized conditions |

| Purity | >95% | Confirmed by chromatographic and spectroscopic analysis |

化学反応の分析

Types of Reactions

1-(3-Methylbenzyl)-2-piperazinone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazinones.

科学的研究の応用

Medicinal Chemistry Applications

1-(3-Methylbenzyl)-2-piperazinone hydrochloride has been investigated for its therapeutic potential in several areas:

- Antidepressant Activity : Research indicates that this compound may have effects similar to traditional antidepressants. Studies have shown that it can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in MCF-7 (breast cancer) cells, with an IC50 value of approximately 14.8 µM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 18.7 µM) .

The biological activities of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride include:

- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 80 to 160 µg/ml against key pathogens .

- Mechanism of Action : The mechanism involves interactions with specific molecular targets, leading to the modulation of enzymatic activities and receptor functions. The presence of the piperazine ring enhances its ability to form hydrogen bonds with biological molecules, influencing their activity .

Case Study 1: Anticancer Activity

In a controlled study on MCF-7 breast cancer cells, treatment with 1-(3-Methylbenzyl)-2-piperazinone hydrochloride resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased levels of pro-apoptotic proteins such as p53 and Bax, alongside decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a potential pathway for developing new cancer therapies based on this compound.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 14.8 | Apoptosis via p53 pathway |

| HepG2 | Not specified | Not specified |

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's broad-spectrum activity highlights its potential as a new antibacterial agent.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 120 |

Industrial Applications

In addition to its medicinal properties, 1-(3-Methylbenzyl)-2-piperazinone hydrochloride is being explored for industrial applications:

- Synthesis Building Block : It serves as a valuable intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.

- Catalytic Role : The compound may be utilized as a catalyst or reagent in various chemical reactions, enhancing the efficiency of synthetic processes.

作用機序

The mechanism of action of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Piperazinone derivatives are widely studied for their versatility in organic synthesis and drug development. Below is a detailed comparison of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences and Trends

Electronic Effects :

- Methyl (electron-donating) vs. Cl/Br/CF₃O (electron-withdrawing) groups drastically alter reactivity. Methyl derivatives are less reactive in electrophilic substitutions but more stable in acidic conditions .

- Methoxy and trifluoromethoxy groups balance solubility and metabolic stability, making them preferred in CNS-targeting drugs .

Biological Activity :

- Chloro and bromo analogs exhibit higher receptor-binding affinities due to stronger dipole interactions .

- Methyl-substituted compounds are less potent in vitro but show improved pharmacokinetic profiles .

Synthetic Utility :

- Bromophenyl derivatives are superior in cross-coupling reactions, while methylated variants are favored in sterically demanding catalytic systems .

生物活性

1-(3-Methylbenzyl)-2-piperazinone hydrochloride, also known by its CAS number 1255717-07-7, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 240.72 g/mol

This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 1-(3-Methylbenzyl)-2-piperazinone hydrochloride. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results point to the potential use of this compound in treating bacterial infections.

Neurological Activity

Piperazine derivatives have been studied for their neuroprotective effects and potential as cholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Although specific data on 1-(3-Methylbenzyl)-2-piperazinone hydrochloride is limited, related compounds have shown promising results.

The biological activity of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride is thought to involve several mechanisms:

- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which could explain their neuroprotective effects.

- Cell Cycle Arrest : Studies indicate that piperazine derivatives may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies have investigated the efficacy of piperazine derivatives in clinical settings:

- Study on Cancer Cell Lines : A study assessed the growth inhibition of various piperazine derivatives on pancreatic cancer cell lines. Results indicated that modifications to the piperazine structure enhanced cytotoxicity significantly compared to unmodified compounds .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of a series of piperazine derivatives, including 1-(3-Methylbenzyl)-2-piperazinone hydrochloride. The findings demonstrated effective inhibition against resistant bacterial strains .

Q & A

Q. How can the synthesis of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride be optimized to improve yield and purity?

Methodological Answer:

- Reaction Stoichiometry : Use a 1.3:1 molar ratio of the alkylating agent (e.g., 3-methylbenzyl chloride) to the piperazinone precursor to minimize side reactions .

- Purification : Employ flash column chromatography with gradients of ethyl acetate and hexane (e.g., 30:70) to isolate the product efficiently. Crystallization in polar solvents (e.g., DMSO) may enhance purity .

- Monitoring : Track reaction progress via TLC and confirm completion using mass spectrometry (e.g., HRMS) or HPLC (>95% purity thresholds) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1650 cm⁻¹ and amine/amide bands (1550–1450 cm⁻¹) to confirm functional groups .

- NMR Analysis : Use ¹H and ¹³C NMR to resolve methylbenzyl substituents (e.g., aromatic protons at δ 7.0–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) and verify regiochemistry .

- HRMS/HPLC : Validate molecular weight (e.g., [M + Na]⁺ peaks) and purity (>95% via reverse-phase HPLC) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .

- Moisture Control : Use desiccants and avoid aqueous environments, as hydrochloride salts are hygroscopic .

- Light Exposure : Protect from prolonged UV/visible light to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals and X-ray crystallography for absolute configuration confirmation .

- Batch Comparison : Synthesize multiple batches under controlled conditions and compare spectral profiles to isolate batch-specific impurities .

- Literature Cross-Reference : Align data with peer-reviewed studies (e.g., IR ν(C=O) at 1682 cm⁻¹ in vs. 1650 cm⁻¹ in ) to identify solvent or instrumentation artifacts .

Q. What is the role of the 3-methylbenzyl substituent in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-methoxybenzyl or benzofuran derivatives) in bioassays to assess substituent effects on receptor binding or enzyme inhibition .

- Molecular Docking : Model interactions with target proteins (e.g., metabolic enzymes) using software like AutoDock Vina to predict binding affinities .

- Metabolic Stability : Evaluate substituent lipophilicity (ClogP) and steric effects on pharmacokinetic parameters using in vitro microsomal assays .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reaction Pathway Modeling : Simulate intermediates (e.g., using Gaussian09) for proposed alkylation or cyclization mechanisms .

- Solvent Effects : Apply COSMO-RS models to predict solvent interactions and optimize reaction media (e.g., DMF vs. THF) .

Data Contradiction Analysis

Q. How should researchers address conflicting CAS registry numbers for similar derivatives?

Methodological Answer:

- Database Cross-Check : Verify CAS numbers across authoritative sources (e.g., PubChem, ECHA) and align with synthesis routes (e.g., 1-(3-methylbenzyl)piperazine dihydrochloride: CAS 5323-50-2 vs. 5321-49-3 in and ) .

- Structural Validation : Confirm regiochemistry (e.g., 3-methyl vs. 4-methyl substitution) via NOESY NMR or single-crystal XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。